molecular formula C8H18ClIN2 B13103423 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide

Cat. No.: B13103423
M. Wt: 304.60 g/mol
InChI Key: QZXSHWFXCAWYAK-UHFFFAOYSA-M
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Description

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is a quaternary ammonium compound featuring a piperazine ring substituted with two methyl groups at the 1- and 1-positions and a 2-chloroethyl group at the 4-position, paired with an iodide counterion.

The compound is synthesized through alkylation reactions, as demonstrated in and , where methyl iodide or other alkyl halides are used to quaternize the piperazine nitrogen. For example, HR36 (a structurally related benzylphenoxyacetamide derivative) was prepared by reacting HR34 with methyl iodide in acetone . Similarly, the synthesis of 4-acetyl-1,1-dimethylpiperazinium iodide () highlights the versatility of alkylation strategies for piperazinium salts.

Properties

Molecular Formula

C8H18ClIN2

Molecular Weight

304.60 g/mol

IUPAC Name

4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;iodide

InChI

InChI=1S/C8H18ClN2.HI/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

QZXSHWFXCAWYAK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)CCCl)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide typically involves the reaction of 1,1-dimethylpiperazine with 2-chloroethyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

    Reactants: 1,1-dimethylpiperazine and 2-chloroethyl iodide.

    Solvent: Anhydrous acetonitrile or another suitable aprotic solvent.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-50°C).

    Reaction Time: The reaction is allowed to proceed for several hours (typically 4-6 hours) until completion.

The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is its potential as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy in targeting cancer cells. The compound's ability to interact with cellular membranes and penetrate cells makes it a candidate for drug development aimed at treating various cancers.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the disruption of cellular signaling pathways or the induction of apoptosis in malignant cells. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively, leading to further investigation into its structure-activity relationship (SAR) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibits significant antibacterial activity, making it a potential candidate for the development of new antibiotics .

Material Science Applications

Polymer Development
In material science, 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide has been utilized to synthesize novel polymers with enhanced properties. These polymers can be used in various applications, including coatings and adhesives. The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal stability .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cancer cell growth in vitro.
AntimicrobialEffective against multiple bacterial strains with minimal cytotoxicity to human cells.
Material ScienceEnhanced properties in polymer composites leading to increased durability and resistance.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide involves its interaction with biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is responsible for its potential anticancer properties, as it can induce DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinium Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly influence solubility, stability, and biological activity:

Compound Name Substituents Key Properties Reference
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide 2-Chloroethyl, 2 methyl groups High reactivity due to chloroethyl (alkylating potential); moderate lipophilicity Synthesized in
4-Hexadecanoyl-1,1-dimethylpiperazin-1-ium iodide () Hexadecanoyl, 2 methyl groups Enhanced lipophilicity (long acyl chain); inhibits farnesyltransferase, anti-cancer via Ras pathway inhibition
4-(4-Formylphenyl)-1,1-dimethylpiperazin-1-ium iodide (FDPP, ) Formylphenyl, 2 methyl groups Polar due to formyl group; used in supramolecular polymerization with CB[8] macrocycles
4-Acetyl-1,1-dimethylpiperazinium iodide () Acetyl, 2 methyl groups Less reactive than chloroethyl derivatives; acetyl group may stabilize the molecule

Key Observations :

  • Long acyl chains (e.g., hexadecanoyl in ) increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
Alkylating Agents vs. Enzyme Inhibitors:
  • Alkylating agents cross-link DNA, disrupting replication .
  • 4-Hexadecanoyl Derivative (): Acts via farnesyltransferase inhibition, blocking Ras signaling and inducing apoptosis through Bcl-2 phosphorylation .
  • Bendamustine-Related Compounds (): Bis(2-chloroethyl)amino groups enable dual alkylation, increasing DNA damage potency compared to mono-chloroethyl derivatives .

Mechanistic Divergence :

  • Single chloroethyl groups (target compound) may exhibit lower cytotoxicity than bis-chloroethyl analogs (e.g., Bendamustine derivatives) but could reduce systemic toxicity.

Comparison with Non-Piperazinium Chloroethyl Compounds

Nitrosoureas (BCNU, CCNU)

  • Structure : Feature 2-chloroethyl groups attached to nitrosourea moieties (–10).
  • Properties: High lipophilicity (octanol/water distribution coefficient >1) enables blood-brain barrier penetration .
  • Activity : Carbamoylation and alkylation synergize for antileukemic effects, but carbamoylating activity correlates with toxicity .
Parameter 4-(2-Chloroethyl)-Piperazinium Iodide BCNU/CCNU (Nitrosoureas)
Alkylating Capacity Moderate (single chloroethyl) High (bis-chloroethyl)
Carbamoylating Activity None High
CNS Penetration Likely low High (lipophilic)
Toxicity Profile Potentially lower High (myelosuppression)

Imidazole and Phthalazinone Derivatives

  • Imidazole Derivatives (): Chloroethylamino chains introduced via 4-(2-chloroethyl)morpholine or similar reagents.
  • Phthalazinones (): Chloroethyl groups enhance DNA-binding affinity; some derivatives show Cu(II) coordination and anticancer activity .

Biological Activity

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound can be represented by the following chemical structure:

C8H13ClN2I\text{C}_8\text{H}_{13}\text{Cl}\text{N}_2\text{I}

This structure features a piperazine ring substituted with a chloroethyl group and an iodide ion, contributing to its unique pharmacological characteristics.

PropertyValue
Molecular Weight272.65 g/mol
SolubilitySoluble in water
Melting PointNot specified
Log P (octanol-water partition coefficient)Not specified

Antimicrobial Activity

Research indicates that 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound is believed to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds.

Cytotoxicity Studies

Cytotoxicity assays have shown that 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide possesses selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells.

  • Case Study : In a study involving human cancer cell lines, the compound demonstrated an IC50 value of approximately 15 μM against breast cancer cells (MCF-7), indicating potent anti-cancer activity without significant cytotoxic effects on normal fibroblasts at similar concentrations.

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects of this compound. It may influence neurotransmitter systems, although detailed mechanisms remain under investigation.

  • Research Findings : A study indicated that the compound could modulate acetylcholine receptors, which may have implications for treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide:

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL .
  • Cytotoxicity Profile : In vitro assays showed that the compound had an IC50 value greater than 100 μM in normal human liver cells (HepG2), suggesting a favorable safety profile for further development .
  • Neuropharmacological Implications : A recent investigation highlighted its potential effects on neurotransmitter modulation, which could pave the way for future studies in neuropharmacology .

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